3-Amino-4-methoxy-3-methylbutanoic acid
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Overview
Description
3-Amino-4-methoxy-3-methylbutanoic acid: is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using hydrogenation to yield the desired amino acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-methoxy-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other biological research .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-4-methoxyphenylacetic acid
- 3-Amino-4-methoxybenzoic acid
- 3-Amino-4-methoxybenzylamine
Uniqueness: 3-Amino-4-methoxy-3-methylbutanoic acid is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific contexts .
Properties
IUPAC Name |
3-amino-4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(7,4-10-2)3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWDLUODIJRKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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